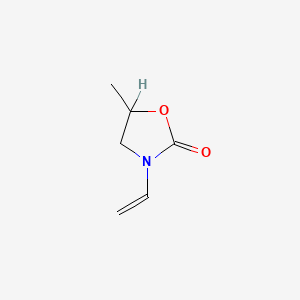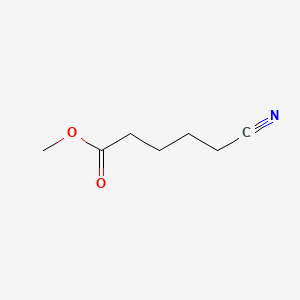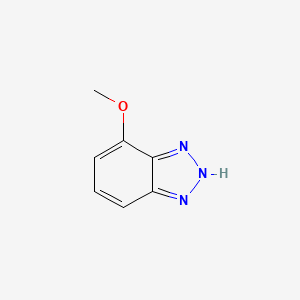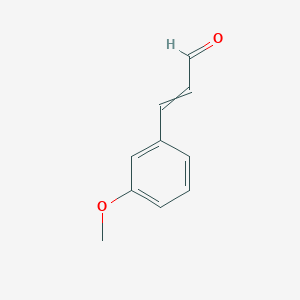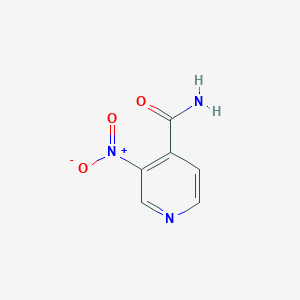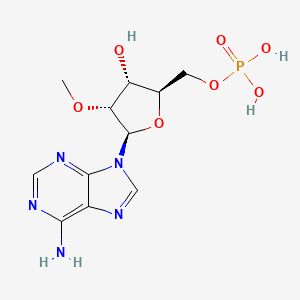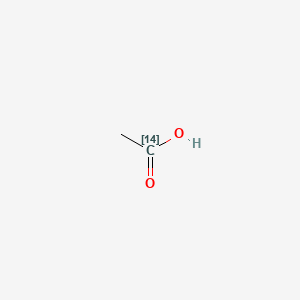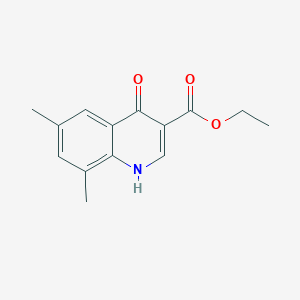
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (EDQC) is an important organic compound that is widely used in a variety of scientific research applications. It is a quinoline derivative that is synthesized from ethyl acetate and 4-hydroxy-6,8-dimethylquinoline. EDQC is a colorless solid with a melting point of approximately 85°C and a boiling point of approximately 215°C. It is soluble in water and most organic solvents, making it a highly versatile compound for research purposes.
Applications De Recherche Scientifique
Synthesis and Derivative Formation Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of quinoline derivatives, showcasing its versatility in the preparation of compounds with potential biological activities. For instance, a two-step synthesis method involving isatoic anhydride and ethyl acetoacetate has been developed for the production of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. These derivatives were part of a project aimed at identifying key arylquinolines for HIV integrase inhibition (Jentsch et al., 2018). Similarly, novel syntheses have produced derivatives such as ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, demonstrating the compound's potential as a precursor for antimicrobial agents (Abdel-Mohsen, 2014).
Antibacterial and Antiviral Activities Research has explored the antibacterial and antiviral potential of quinoline derivatives. A study on ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, highlighting the antimicrobial prospects of these compounds (Asghari et al., 2014). Moreover, derivatives have been synthesized for the investigation of antiviral activity, although specific activities against viruses like HCV and influenza were generally low, with few exceptions showing promise in vitro (Ivashchenko et al., 2014).
Photolabile Protecting Groups and Molecular Dynamics Another intriguing application is the development of photolabile protecting groups for carboxylic acids, based on hydroxyquinoline derivatives. These groups, such as 8-bromo-7-hydroxyquinoline, show enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological contexts for the controlled release of active molecules (Fedoryak & Dore, 2002). Furthermore, the spectral characterization and reactivity of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate have been thoroughly studied using spectroscopic techniques and theoretical approaches, providing insights into its reactive properties and potential as an inhibitor against specific enzymes (Ranjith et al., 2017).
Propriétés
IUPAC Name |
ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBJMLWAUZEZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345905 | |
| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
CAS RN |
77156-77-5 | |
| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



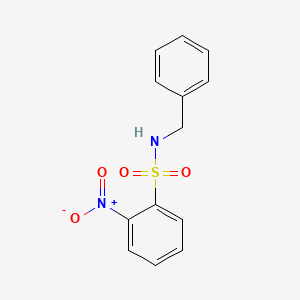
![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)

